molecular formula C21H18FN3O2 B5704126 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Katalognummer B5704126
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: YNCBAEINQWHUPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, also known as DFP-10825, is a novel small-molecule inhibitor of protein kinase B (PKB/Akt) that has shown promising results in preclinical studies. PKB/Akt is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and metabolism, and is frequently dysregulated in various human cancers.

Wirkmechanismus

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine binds to the ATP-binding site of PKB/Akt and inhibits its activity by preventing the phosphorylation of downstream substrates, such as glycogen synthase kinase-3β (GSK-3β) and mammalian target of rapamycin (mTOR). This leads to the activation of pro-apoptotic pathways and the inhibition of cell survival and proliferation.
Biochemical and Physiological Effects
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice, suggesting a potential role in the treatment of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several advantages for lab experiments, including its high potency and selectivity for PKB/Akt, its ability to sensitize cancer cells to chemotherapy and radiotherapy, and its potential use in combination therapy. However, 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has shown promising results in preclinical studies, and several future directions are being explored. These include the development of more potent and selective analogs of 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, the investigation of its efficacy in combination with other targeted therapies, the exploration of its potential use in other diseases, such as neurodegenerative disorders, and the development of novel drug delivery systems to improve its bioavailability and pharmacokinetics.
Conclusion
7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a novel small-molecule inhibitor of PKB/Akt that has shown promising results in preclinical studies. Its high potency and selectivity for PKB/Akt, its ability to sensitize cancer cells to chemotherapy and radiotherapy, and its potential use in combination therapy make it a promising candidate for further development. However, more research is needed to optimize its pharmacokinetics and explore its potential use in other diseases.

Synthesemethoden

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine was synthesized by a multi-step process that involved the reaction of 3,4-dimethoxybenzaldehyde and 4-fluorobenzaldehyde with 2-methylpyrazolone to form the corresponding chalcones. The chalcones were then cyclized with hydrazine hydrate to yield the pyrazolopyrimidine core structure, which was further modified with various substituents to optimize the potency and selectivity of the compound.

Wissenschaftliche Forschungsanwendungen

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been extensively studied in preclinical models of cancer, where it has shown potent and selective inhibition of PKB/Akt activity, leading to decreased cell proliferation, increased apoptosis, and reduced tumor growth. 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, suggesting a potential role in combination therapy. In addition, 7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been investigated for its potential use in other diseases, such as diabetes and neurodegenerative disorders, where PKB/Akt is also involved in the pathogenesis.

Eigenschaften

IUPAC Name

7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-13-20(14-4-7-16(22)8-5-14)21-23-11-10-17(25(21)24-13)15-6-9-18(26-2)19(12-15)27-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCBAEINQWHUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.